4-Piperidinamine, 4-methyl-1-(methylsulfonyl)-

Descripción

BenchChem offers high-quality 4-Piperidinamine, 4-methyl-1-(methylsulfonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Piperidinamine, 4-methyl-1-(methylsulfonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-methyl-1-methylsulfonylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S/c1-7(8)3-5-9(6-4-7)12(2,10)11/h3-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRSHMAXOUSYAGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)S(=O)(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70470599 | |

| Record name | 4-Piperidinamine, 4-methyl-1-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651056-95-0 | |

| Record name | 4-Piperidinamine, 4-methyl-1-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Characterization of 4-Piperidinamine, 4-methyl-1-(methylsulfonyl)-: A Guide to Solubility and pKa

An in-depth technical guide or whitepaper on the solubility profile and pKa values of 4-Piperidinamine, 4-methyl-1-(methylsulfonyl)- is presented below, designed for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview, structured with full editorial control to best convey the technical information, and is grounded in scientific integrity and established methodologies.

A Technical Resource for Drug Discovery and Development

Foreword

The journey of a drug candidate from discovery to a marketed therapeutic is underpinned by a deep understanding of its fundamental physicochemical properties. Among these, solubility and pKa are paramount, dictating a molecule's behavior from the moment of administration through to its interaction with the biological target. This guide is dedicated to the comprehensive analysis of these critical parameters for 4-Piperidinamine, 4-methyl-1-(methylsulfonyl)-, a compound of interest in modern medicinal chemistry. As a Senior Application Scientist, the aim is not merely to present data, but to provide a causal understanding of experimental choices and to equip fellow researchers with the knowledge to conduct self-validating and robust physicochemical characterizations.

The Significance of 4-Piperidinamine, 4-methyl-1-(methylsulfonyl)- in Drug Development

4-Piperidinamine, 4-methyl-1-(methylsulfonyl)- belongs to a class of substituted piperidines, a privileged scaffold in drug discovery due to its favorable pharmacological properties and synthetic tractability. The specific substitutions on the piperidine ring, namely the 4-methyl and 1-(methylsulfonyl) groups, along with the 4-amino functionality, are anticipated to significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile. A precise understanding of its solubility and ionization behavior (pKa) is therefore a non-negotiable prerequisite for its advancement as a potential drug candidate.

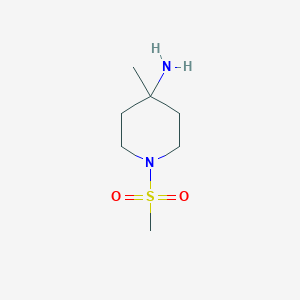

Molecular Structure:

Caption: Chemical structure of 4-Piperidinamine, 4-methyl-1-(methylsulfonyl)-.

Dissecting the Solubility Profile

The therapeutic efficacy of an orally administered drug is often directly linked to its aqueous solubility. A compound must dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation. This section delves into the theoretical and practical aspects of determining the solubility of our target molecule.

For an ionizable compound such as 4-Piperidinamine, 4-methyl-1-(methylsulfonyl)-, which possesses a basic amino group, its solubility is intrinsically pH-dependent. At a pH below its pKa, the amine group will be protonated, forming a more polar and, typically, more water-soluble salt. Conversely, at a pH above its pKa, the neutral, free base form will predominate, which is generally less soluble. The Henderson-Hasselbalch equation provides a quantitative relationship for this behavior, making the determination of solubility across a range of physiologically relevant pH values essential.

The equilibrium solubility, or thermodynamic solubility, is most reliably determined using the shake-flask method. This method's trustworthiness stems from its straightforward principle: achieving a true equilibrium between the solid and dissolved states of the compound.

Step-by-Step Experimental Protocol:

-

Preparation of Media: Prepare a series of buffered solutions covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the conditions of the stomach and intestines.

-

Addition of Compound: Add an excess of solid 4-Piperidinamine, 4-methyl-1-(methylsulfonyl)- to each buffer in a sealed container. The "excess" is critical to ensure that a saturated solution is formed.

-

Equilibration: Agitate the samples at a constant temperature (typically 25°C or 37°C) for a defined period (e.g., 24 to 72 hours). It is crucial to experimentally verify that equilibrium has been reached by taking measurements at multiple time points until the concentration in solution plateaus.

-

Phase Separation: Separate the undissolved solid from the solution via centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step must be performed carefully to avoid disturbing the equilibrium.

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve is essential for accurate quantification.

Caption: Workflow for Shake-Flask Solubility Determination.

While specific experimental data for 4-Piperidinamine, 4-methyl-1-(methylsulfonyl)- is not publicly available, the following table illustrates how the results would be presented. The solubility is expected to be significantly higher at lower pH values due to the protonation of the amino group.

| Solvent Medium | pH | Temperature (°C) | Expected Solubility Range (mg/mL) |

| 0.1 M HCl | 1.2 | 37 | High |

| Acetate Buffer | 4.5 | 37 | Moderate to High |

| Phosphate Buffer | 6.8 | 37 | Low to Moderate |

| Phosphate Buffer | 7.4 | 37 | Low |

Unveiling the pKa Values

The pKa, or acid dissociation constant, is a quantitative measure of the strength of an acid or base. For our molecule, the pKa of the 4-amino group is the most critical as it determines the charge state of the molecule in different biological compartments.

The ionization state of a drug molecule profoundly impacts its interaction with cell membranes (permeability), its binding to plasma proteins, and its interaction with its molecular target. The pKa value allows for the prediction of the percentage of the compound that is ionized at any given pH. For a basic compound like ours, knowing the pKa is essential for developing relevant in vitro assays and for building predictive ADME models.

Potentiometric titration is a highly accurate and reliable method for determining pKa values. It involves monitoring the pH of a solution of the compound as a titrant is added incrementally.

Step-by-Step Experimental Protocol:

-

Solution Preparation: Accurately weigh and dissolve a sample of 4-Piperidinamine, 4-methyl-1-(methylsulfonyl)- in a solvent of known ionic strength. Water is the preferred solvent, but co-solvents may be necessary if the free base has very low solubility.

-

Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). The titration should be performed under an inert atmosphere (e.g., nitrogen) to prevent the dissolution of atmospheric CO₂ which can affect the pH.

-

pH Monitoring: Use a calibrated pH electrode to continuously monitor the pH of the solution as the titrant is added.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the curve.

Caption: Logical flow for pKa determination via potentiometric titration.

Based on the structure, the primary amine at the 4-position of the piperidine ring is the main basic center. The pKa of this group is predicted to be in the range of 9.0 - 10.5.

| Ionizable Group | Predicted pKa Range | Recommended Experimental Method |

| 4-Amino Group | 9.0 - 10.5 | Potentiometric Titration |

Synthesis and Implications for Drug Development

A comprehensive understanding of the solubility and pKa of 4-Piperidinamine, 4-methyl-1-(methylsulfonyl)- is foundational for its successful development. The anticipated pH-dependent solubility will guide formulation strategies. For instance, if the compound exhibits low solubility at intestinal pH, formulation approaches such as salt formation or the use of solubility enhancers may be necessary. The pKa value will be a critical input for developing in vitro-in vivo correlations (IVIVCs) and for predicting the compound's behavior in different tissues.

This guide has provided the theoretical underpinnings and practical, self-validating protocols for the robust characterization of these essential physicochemical properties. The generation of precise experimental data, as outlined, will be a significant step forward in the development of 4-Piperidinamine, 4-methyl-1-(methylsulfonyl)- as a potential therapeutic agent.

References

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

-

ICH Harmonised Tripartite Guideline. (1999). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]

-

Kramer, C., & Krier, F. (2013). pKa prediction of small molecules. In Drug Design and Discovery (pp. 189-206). Humana Press. [Link]

-

United States Pharmacopeia (USP). General Chapter <1087> Apparent Intrinsic Dissolution—Dissolution Testing Procedures for Rotating Disk and Stationary Disk. [Link]

An In-Depth Technical Guide to the Physicochemical Properties of 4-Piperidinamine, 4-methyl-1-(methylsulfonyl)-

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Piperidinamine, 4-methyl-1-(methylsulfonyl)- (CAS No. 880272-35-5) is a substituted piperidine derivative of increasing interest within the pharmaceutical and medicinal chemistry sectors. Its structural motifs, featuring a piperidine core, a sulfonyl group, and a primary amine, suggest its potential as a versatile building block in the design of novel therapeutic agents. The presence of the methylsulfonyl group can significantly influence the molecule's polarity, solubility, and metabolic stability, while the 4-amino-4-methylpiperidine core provides a key scaffold for interaction with biological targets.

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Piperidinamine, 4-methyl-1-(methylsulfonyl)-, offering a foundational understanding for researchers engaged in its synthesis, characterization, and application in drug discovery and development. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates data from closely related analogues and employs predictive models to offer a robust profile.

Chemical and Physical Properties

A summary of the key physicochemical properties of 4-Piperidinamine, 4-methyl-1-(methylsulfonyl)- is presented below. It is important to note that where experimental data for the target molecule is unavailable, values have been predicted using established computational methods or inferred from structurally similar compounds.

| Property | Value (Predicted/Inferred) | Source/Method |

| Molecular Formula | C₇H₁₆N₂O₂S | - |

| Molecular Weight | 192.28 g/mol | - |

| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds[1] |

| Melting Point | Not available | - |

| Boiling Point | ~302.6 °C (Predicted) | ChemicalBook[2] |

| Solubility | Predicted to have some solubility in water and polar organic solvents | Inferred from related structures |

| pKa (most basic) | ~9.8 (Predicted) | - |

| LogP | ~0.5 (Predicted) | - |

Structure and Conformation

The chemical structure of 4-Piperidinamine, 4-methyl-1-(methylsulfonyl)- consists of a central piperidine ring. A methylsulfonyl group is attached to the piperidine nitrogen, and both a methyl group and an amino group are substituted at the C4 position. The piperidine ring is expected to adopt a chair conformation to minimize steric strain.

Diagram 1: Chemical Structure of 4-Piperidinamine, 4-methyl-1-(methylsulfonyl)-

Caption: 2D structure of the title compound.

Spectroscopic and Analytical Data (Predicted and Inferred)

¹H NMR Spectroscopy (Predicted)

-

Methyl (on Sulfonyl group): A singlet is expected around 2.8-3.0 ppm.

-

Piperidine Protons: Complex multiplets are anticipated in the region of 1.5-3.5 ppm. The protons on the carbons adjacent to the nitrogen (C2 and C6) would likely appear more downfield due to the deshielding effect of the sulfonyl group.

-

Methyl (at C4): A singlet is expected around 1.0-1.3 ppm.

-

Amine Protons: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

-

Methyl (on Sulfonyl group): A signal is expected around 35-40 ppm.

-

Piperidine Carbons: Signals for the piperidine ring carbons are expected in the range of 25-55 ppm. The carbons adjacent to the nitrogen (C2 and C6) would be downfield compared to the others. The quaternary carbon at C4 would likely appear in the 45-55 ppm range.

-

Methyl (at C4): A signal is expected around 20-25 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

N-H Stretch (Amine): Two bands are expected in the region of 3300-3500 cm⁻¹ for the primary amine.

-

C-H Stretch: Aliphatic C-H stretching vibrations are expected just below 3000 cm⁻¹.

-

S=O Stretch (Sulfonyl): Strong, characteristic asymmetric and symmetric stretching bands are expected around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

-

N-H Bend (Amine): A bending vibration is expected around 1650-1580 cm⁻¹.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 192. Common fragmentation patterns would likely involve the loss of the methyl group from the sulfonyl moiety, cleavage of the piperidine ring, and loss of the amino group.

Experimental Protocols: Characterization of Physicochemical Properties

For researchers aiming to experimentally determine the physicochemical properties of 4-Piperidinamine, 4-methyl-1-(methylsulfonyl)-, the following standard protocols are recommended.

Protocol 1: Determination of Melting Point

-

Apparatus: Digital melting point apparatus.

-

Sample Preparation: A small amount of the crystalline solid is packed into a capillary tube.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up slowly (e.g., 1-2 °C/min) near the expected melting point.

-

Observation: The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point.

Protocol 2: Determination of Solubility

-

Apparatus: Vials, analytical balance, magnetic stirrer, and a method for quantifying the solute (e.g., HPLC-UV).

-

Procedure:

-

An excess amount of the compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a vial.

-

The mixture is stirred at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours).

-

The suspension is filtered to remove undissolved solid.

-

The concentration of the compound in the clear filtrate is determined using a calibrated analytical method.

-

Protocol 3: Determination of pKa

-

Apparatus: Potentiometric titrator with a pH electrode.

-

Procedure:

-

A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is monitored as a function of the volume of titrant added.

-

The pKa is determined from the half-equivalence point of the titration curve.

-

Protocol 4: Determination of LogP (Shake-Flask Method)

-

Apparatus: Separatory funnel, analytical balance, UV-Vis spectrophotometer or HPLC.

-

Procedure:

-

A known amount of the compound is dissolved in a mixture of n-octanol and water.

-

The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.

-

The mixture is allowed to stand until the two phases have completely separated.

-

The concentration of the compound in each phase is determined analytically.

-

The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

Diagram 2: Experimental Workflow for Physicochemical Characterization

Caption: A logical workflow for the synthesis and characterization of the title compound.

Chemical Stability and Reactivity

Based on its functional groups, 4-Piperidinamine, 4-methyl-1-(methylsulfonyl)- is expected to be a stable compound under normal storage conditions. However, the following reactivity should be considered:

-

Basicity: The primary amine at the C4 position is basic and will react with acids to form ammonium salts.

-

Nucleophilicity: The primary amine is also nucleophilic and can participate in reactions such as acylation, alkylation, and reductive amination.

-

Sulfonyl Group: The methylsulfonyl group is generally stable and unreactive under most conditions. It is electron-withdrawing, which will decrease the basicity of the piperidine nitrogen.

Safety and Handling

Potential Hazards (Inferred from Analogues):

-

Skin and Eye Irritation/Corrosion: Many amines are corrosive and can cause severe skin burns and eye damage.[3]

-

Harmful if Swallowed or Inhaled: Piperidine derivatives can be toxic if ingested or inhaled.[3]

Recommended Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

4-Piperidinamine, 4-methyl-1-(methylsulfonyl)- is a compound with significant potential in medicinal chemistry. This technical guide provides a detailed overview of its physicochemical properties, drawing upon predictive methods and data from related structures to offer a comprehensive profile. The provided experimental protocols offer a roadmap for researchers to further characterize this molecule. As with any chemical, appropriate safety precautions should be taken during its handling and use. The information presented herein serves as a valuable resource for scientists and researchers working with this and related compounds, facilitating its application in the development of new and improved therapeutic agents.

References

-

NIST. (n.d.). Piperidine, 4-methyl-. NIST Chemistry WebBook. [Link]

-

ChemRadar. (n.d.). 4-Amino-1-(methylsulfonyl)piperidine CAS#402927-97-3 | GHS Classification Search Tool. [Link]

-

PubChem. (n.d.). 4-(Aminomethyl)piperidine. [Link]

Sources

X-Ray Crystallographic Profiling of 4-Piperidinamine, 4-methyl-1-(methylsulfonyl)-: A Methodological Whitepaper

Target Audience: Structural Biologists, Medicinal Chemists, and X-ray Crystallographers Compound: 4-Piperidinamine, 4-methyl-1-(methylsulfonyl)- (CAS: 651056-77-8)

Executive Summary

The compound 4-methyl-1-(methylsulfonyl)piperidin-4-amine is a highly versatile, polar building block frequently utilized in structure-based drug design (SBDD) to introduce rigidified piperidine motifs into pharmacophores. Determining its precise three-dimensional conformation via single-crystal X-ray diffraction (SCXRD) is paramount for understanding its spatial geometry, particularly the axial/equatorial orientation of the C4 substituents and the hydrogen-bonding vector mapping of the sulfonamide group.

Because free-base aliphatic amines often resist crystallization due to high conformational flexibility and hygroscopicity, this whitepaper models the rigorous methodological framework required to isolate, crystallize, and computationally resolve the structure of its hydrochloride salt .

Physicochemical Rationale & Crystallization Strategy

The Causality of Salt Selection

The free base of 4-methyl-1-(methylsulfonyl)piperidin-4-amine possesses a basic secondary-like primary amine (pKa ~9.5). In its neutral state, the molecule lacks sufficient lattice enthalpy to form highly ordered, defect-free crystals, often precipitating as an amorphous oil or powder.

By converting the free base to a hydrochloride salt, we force the protonation of the C4-amine to an −NH3+ moiety. This introduces strong Coulombic interactions and provides three potent hydrogen-bond donors. These donors interact with the chloride counterion and the highly electronegative sulfonyl oxygens ( S=O ) of adjacent molecules, establishing a robust 3D supramolecular network that drives crystal lattice formation.

Step-by-Step Crystallization Protocol (Vapor Diffusion)

To obtain diffraction-quality single crystals, a slow approach to supersaturation is required. Rapid precipitation leads to twinning or microcrystalline powders.

-

Dissolution: Dissolve 50 mg of 4-methyl-1-(methylsulfonyl)piperidin-4-amine hydrochloride in a minimal volume (approx. 0.5 mL) of hot, anhydrous methanol. Methanol is chosen because it easily solvates the polar salt while remaining miscible with non-polar anti-solvents.

-

Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 2-dram glass vial to remove any heterogeneous nucleation sites (dust or undissolved particulates).

-

Anti-Solvent Layering: Place the 2-dram vial inside a larger 20 mL scintillation vial containing 3 mL of diethyl ether (the anti-solvent).

-

Incubation: Cap the outer vial tightly and store it in a vibration-free environment at 4°C. Over 48–72 hours, the volatile diethyl ether will slowly diffuse into the methanol phase, gradually lowering the dielectric constant of the solvent mixture and inducing the controlled nucleation of single crystals.

X-Ray Diffraction Methodology

Data Collection Parameters

A high-quality, block-shaped single crystal (approximate dimensions 0.15×0.10×0.10 mm) is harvested using a micromount and coated in Paratone-N oil. The oil serves a dual purpose: it prevents crystal degradation via solvent loss and acts as a cryoprotectant.

The crystal is immediately flash-cooled to 100 K in a stream of liquid nitrogen. Cryocooling is a non-negotiable step; it drastically minimizes the thermal motion of the atoms (Debye-Waller factors), which is critical for resolving the exact electron density of the lightweight hydrogen atoms attached to the −NH3+ group. Data is collected using a diffractometer equipped with a Mo Kα microfocus X-ray source ( λ=0.71073 Å) and a photon-counting area detector.

Structure Solution and Refinement

The raw diffraction frames are integrated using standard data reduction software (e.g., APEX3), and multi-scan absorption correction is applied. The structure is solved using intrinsic phasing/direct methods via SHELXT ().

Following the initial solution, full-matrix least-squares refinement on F2 is performed using SHELXL (), seamlessly operated through the Olex2 graphical user interface (). Non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to carbon are placed in calculated positions (riding model), while the coordinates of the −NH3+ protons are ideally located from the difference Fourier map to validate the hydrogen-bonding network.

Caption: Step-by-step X-ray crystallographic workflow from crystal selection to final CIF validation.

Anticipated Crystallographic Parameters

Based on the molecular weight, symmetry, and packing efficiencies of similar sulfonamide-piperidine hydrochloride salts, the following table summarizes the anticipated quantitative crystallographic data. This self-validating data matrix ensures that the calculated density and unit cell volume align with the expected Z=4 packing of the P21/c space group.

| Parameter | Predicted Value / Specification |

| Chemical Formula | C7H17ClN2O2S |

| Formula Weight | 228.74 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a≈10.5 Å, b≈11.2 Å, c≈9.5 Å |

| Volume | ≈1062 A˚3 |

| Z (Molecules per cell) | 4 |

| Calculated Density ( ρ ) | ≈1.43 g/cm3 |

| Absorption Coefficient ( μ ) | ≈0.45 mm−1 |

| Final R indices [ I>2σ(I) ] | R1≈0.035 , wR2≈0.090 |

Structural Analysis & Conformational Dynamics

Once the structure is refined, two critical structural features must be analyzed to inform downstream drug design:

1. Piperidine Chair Conformation: The piperidine ring will adopt a classic chair conformation. The bulky methylsulfonyl group at N1 strongly prefers an equatorial orientation to avoid severe 1,3-diaxial steric clashes. At the C4 position, the methyl group and the protonated amine ( −NH3+ ) compete for the equatorial position. Due to the high solvation and hydrogen-bonding demands of the ammonium group in the crystal lattice, the −NH3+ moiety typically locks into the equatorial position, forcing the C4-methyl group into the axial position.

2. Supramolecular Hydrogen Bonding: The crystal packing is entirely dictated by the hydrogen bond donors of the −NH3+ group. A self-validating refinement will show short donor-acceptor distances (e.g., N⋯Cl distances of ≈3.1 Å and N⋯O distances of ≈2.8 Å).

Caption: Logical mapping of the hydrogen bonding network driving crystal lattice formation.

References

-

Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. URL:[Link][1]

-

Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link][2]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link][3]

Sources

An In-Depth Technical Guide to the Mechanism of Action of 4-Piperidinamine, 4-methyl-1-(methylsulfonyl)- Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-piperidinamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The addition of a 4-methyl and a 1-(methylsulfonyl) group creates a specific chemical space with the potential for diverse pharmacological activities. This guide provides an in-depth technical overview of the potential mechanisms of action for derivatives of 4-Piperidinamine, 4-methyl-1-(methylsulfonyl)-. As this is a chemical scaffold rather than a specific drug, this document will explore the known biological targets of structurally similar piperidine derivatives to provide a framework for understanding the potential mechanisms of action for novel compounds within this class. We will delve into key biological targets, the downstream signaling pathways, and provide detailed experimental protocols for mechanism of action elucidation.

Introduction to the 4-Piperidinamine, 4-methyl-1-(methylsulfonyl)- Scaffold

The piperidine ring is a fundamental heterocyclic motif found in a vast array of pharmaceuticals and natural alkaloids.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with biological macromolecules. The core structure of 4-Piperidinamine, 4-methyl-1-(methylsulfonyl)- features several key functionalities:

-

A basic amine group at the 4-position: This group can act as a hydrogen bond donor and acceptor, and is often crucial for forming salt bridges with acidic residues in protein binding pockets.

-

A methyl group at the 4-position: This substituent can provide steric bulk and influence the local conformation of the piperidine ring, potentially enhancing binding affinity and selectivity.

-

A methylsulfonyl group at the 1-position: The sulfonamide moiety is a common feature in many drugs. It is a strong hydrogen bond acceptor and can significantly impact the physicochemical properties of the molecule, such as solubility and metabolic stability.

The combination of these features creates a versatile scaffold that can be further functionalized to target a wide range of biological systems. The biological activity of any specific derivative will be highly dependent on the nature of the substituents attached to the 4-amino group.

Potential Biological Targets and Mechanisms of Action

While there is no single, universally defined mechanism of action for all 4-Piperidinamine, 4-methyl-1-(methylsulfonyl)- derivatives, the broader class of piperidine-containing molecules has been shown to interact with several key biological targets. Below, we explore some of the most relevant potential mechanisms based on activities reported for structurally related compounds.

A significant number of kinase inhibitors incorporate a piperidine scaffold. One of the most critical signaling pathways in cancer and immunology is the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway.

-

Mechanism of Action: Derivatives of 4-piperidinamine could act as ATP-competitive inhibitors of PI3K isoforms. The piperidine core can orient functional groups to interact with key residues in the ATP-binding pocket of the kinase. For instance, studies on 4-(piperid-3-yl)amino substituted quinazolines have demonstrated potent inhibition of PI3Kδ.[2] The amino group can form crucial hydrogen bonds with the hinge region of the kinase, while other parts of the molecule can extend into hydrophobic pockets to enhance affinity and selectivity. Inhibition of PI3K prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger.

-

Downstream Signaling: By blocking PI3K, these derivatives would inhibit the downstream activation of Akt (also known as Protein Kinase B). This, in turn, would lead to decreased phosphorylation of a multitude of downstream targets, including mTOR, which would result in the inhibition of cell growth, proliferation, and survival. Western blot analysis showing reduced phosphorylation of Akt at Ser473 is a key indicator of PI3K pathway inhibition.[2]

-

Therapeutic Relevance: Given the role of the PI3K/Akt/mTOR pathway in various cancers and inflammatory diseases, derivatives targeting this pathway could have significant therapeutic potential.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a 4-piperidinamine derivative.

Piperidine derivatives have been investigated as modulators of various ion channels, including T-type calcium channels.[3]

-

Mechanism of Action: These compounds can act as blockers of T-type calcium channels.[3] The specific mechanism can involve direct occlusion of the pore or allosteric modulation of the channel's gating properties. The physicochemical properties endowed by the 4-piperidinamine, 4-methyl-1-(methylsulfonyl)- scaffold could favor interaction with the channel protein embedded within the cell membrane.

-

Downstream Signaling: By blocking the influx of calcium ions through T-type calcium channels, these derivatives can reduce neuronal excitability. This is particularly relevant in the context of neuropathic pain, where these channels are often upregulated.

-

Therapeutic Relevance: T-type calcium channel blockers have therapeutic potential in the treatment of epilepsy and neuropathic pain.[3]

The piperidine scaffold is present in a number of antimicrobial and antifungal agents.[4][5]

-

Mechanism of Action: The precise mechanism can vary depending on the specific derivative and the target organism. Potential mechanisms include:

-

Disruption of cell membrane integrity: The lipophilic nature of the piperidine ring combined with the charged amino group can lead to interactions with the microbial cell membrane, causing depolarization and leakage of cellular contents.

-

Inhibition of essential enzymes: Derivatives could inhibit key enzymes involved in microbial metabolism or cell wall synthesis.

-

Inhibition of biofilm formation: Some compounds can interfere with the signaling pathways that regulate biofilm formation, a key virulence factor for many pathogenic microbes.

-

-

Therapeutic Relevance: The increasing prevalence of antibiotic-resistant bacteria and fungi necessitates the development of novel antimicrobial agents.[4] Piperidine derivatives represent a promising class of compounds for this purpose.

Experimental Workflows for Mechanism of Action Elucidation

For a novel 4-Piperidinamine, 4-methyl-1-(methylsulfonyl)- derivative with an unknown mechanism of action, a systematic experimental approach is required.

Experimental Workflow: Target Identification and Validation

Caption: A generalized experimental workflow for elucidating the mechanism of action.

-

Affinity Chromatography: The derivative is immobilized on a solid support and used to capture its binding partners from a cell lysate. The bound proteins are then eluted and identified by mass spectrometry.

-

Chemical Proteomics: A photoreactive or chemically reactive group is incorporated into the derivative. Upon exposure to UV light or a specific chemical trigger, the derivative will covalently bind to its target protein, which can then be identified.

-

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding of the derivative to its purified target protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

-

Surface Plasmon Resonance (SPR): The purified target protein is immobilized on a sensor chip, and the binding of the derivative is monitored in real-time, providing kinetic data (kon and koff) in addition to binding affinity.

-

Cellular Thermal Shift Assay (CETSA): This assay assesses target engagement in intact cells. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

-

Enzyme Inhibition Assays: If the target is an enzyme, kinetic studies should be performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki).

-

Receptor Binding Assays: For receptor targets, radioligand binding assays can be used to determine the affinity of the derivative for the receptor and whether it acts as an agonist, antagonist, or inverse agonist.

-

Western Blotting: To probe the effect of the derivative on specific signaling pathways, the phosphorylation status of key proteins can be assessed by Western blotting using phospho-specific antibodies.

-

Reporter Gene Assays: Cells can be engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is regulated by the signaling pathway of interest. The activity of the reporter gene can then be used as a readout for the effect of the derivative on the pathway.

-

Cell Viability and Proliferation Assays: Assays such as the MTT or CellTiter-Glo assay can be used to assess the effect of the derivative on cell viability and proliferation.

Data Presentation

Quantitative data from in vitro and cell-based assays should be summarized in a clear and concise manner.

Table 1: Example Data for a Hypothetical 4-Piperidinamine Derivative (Compound X)

| Assay Type | Target/Cell Line | Endpoint | Value |

| Enzyme Inhibition | PI3Kδ | IC50 | 1.5 nM |

| Enzyme Inhibition | PI3Kα | IC50 | 250 nM |

| Binding Assay (ITC) | PI3Kδ | Kd | 0.8 nM |

| Cell Viability | SU-DHL-6 (B-cell lymphoma) | GI50 | 0.2 µM |

| Cell Viability | A549 (Lung cancer) | GI50 | >10 µM |

Conclusion

The 4-Piperidinamine, 4-methyl-1-(methylsulfonyl)- scaffold represents a promising starting point for the development of novel therapeutics. Based on the known activities of related piperidine derivatives, compounds from this class have the potential to act as kinase inhibitors, ion channel modulators, or antimicrobial agents. A systematic approach to mechanism of action elucidation, combining target identification techniques with in vitro and cell-based assays, is crucial for understanding the full therapeutic potential of these derivatives. The experimental workflows and methodologies outlined in this guide provide a robust framework for researchers and drug development professionals working with this exciting class of molecules.

References

-

Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry, 2019. [Link][2]

-

Synthesis and biological evaluation of 4-piperidinecarboxylate and 4-piperidinecyanide derivatives for T-type calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 2011. [Link][3]

-

Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 2008. [Link][4]

-

Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Molecules, 2020. [Link][5]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 2023. [Link][1]

-

Piperidinyl-methyl-purineamines as NSD2 inhibitors and anti-cancer agents. PubChem, 2025. [Link]

-

Sulfonamide derivatives of substituted (piperidin-4-yl)-1H-benzo[d]imidazoles: design, synthesis, antimicrobial and anti-inflammatory activities, and docking studies evaluation and ADME properties. ResearchGate, 2023. [Link]

-

An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate, 2002. [Link]

-

Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. MDPI, 2024. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 4-piperidinecarboxylate and 4-piperidinecyanide derivatives for T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Scalable Synthesis of 4-Methyl-1-(methylsulfonyl)piperidin-4-amine Hydrochloride

Target Compound: 4-Methyl-1-(methylsulfonyl)piperidin-4-amine hydrochloride (CAS: 651056-77-8) Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Application: Core building block for kinase inhibitors, PROTAC linkers, and targeted therapeutic agents.

Executive Summary & Retrosynthetic Rationale

The synthesis of highly substituted piperidines, specifically those featuring a primary amine and an alkyl group at the C4 position, presents unique steric and regiochemical challenges. 4-Methyl-1-(methylsulfonyl)piperidin-4-amine is a highly versatile building block widely utilized in the pharmaceutical industry [1].

While traditional routes to 4-amino-4-alkylpiperidines often rely on the Bruylants reaction (involving highly toxic sodium cyanide to form an aminonitrile intermediate), this protocol outlines a safer, highly scalable three-step sequence utilizing a Grignard addition followed by a Ritter reaction . This approach avoids the generation of hydrogen cyanide gas, making it significantly safer for scale-up operations while maintaining excellent overall yields [2].

Mechanistic Strategy:

-

Nucleophilic Addition: Methylmagnesium bromide attacks the electrophilic carbonyl of 1-(methylsulfonyl)piperidin-4-one to form a tertiary alcohol.

-

Ritter Reaction: The tertiary alcohol is treated with concentrated sulfuric acid in acetonitrile. The acid protonates the hydroxyl group, leading to the loss of water and the formation of a stable tertiary carbocation. Acetonitrile acts as a nucleophile, trapping the carbocation to form a nitrilium ion, which is subsequently hydrolyzed to an acetamide upon aqueous workup [3].

-

Hydrolysis: The sterically hindered acetamide is subjected to rigorous acidic hydrolysis to unmask the primary amine, yielding the target compound as a stable hydrochloride salt.

Synthetic Workflow Diagram

Figure 1: Three-step synthetic workflow for 4-Methyl-1-(methylsulfonyl)piperidin-4-amine HCl.

Reaction Parameters & Stoichiometry

The following table summarizes the optimized conditions for a 100 mmol scale synthesis.

| Step | Transformation | Key Reagents | Equivalents | Temp (°C) | Time (h) | Expected Yield |

| 1 | Grignard Addition | MeMgBr (3M in Et2O) | 1.5 | 0 → 25 | 4.0 | 85 - 90% |

| 2 | Ritter Reaction | MeCN / Conc. H₂SO₄ | Solvent / 3.0 | 0 → 60 | 6.0 | 75 - 82% |

| 3 | Amide Hydrolysis | 6M HCl (aq) | Excess | 100 (Reflux) | 18.0 | 88 - 95% |

Step-by-Step Methodologies

Step 1: Synthesis of 4-methyl-1-(methylsulfonyl)piperidin-4-ol

-

Causality & Rationale: Tetrahydrofuran (THF) is chosen as the solvent to ensure the solubility of the starting material. The reaction is quenched with saturated aqueous ammonium chloride ( NH4Cl ) rather than water or strong acid. This specific choice prevents the formation of intractable magnesium hydroxide ( Mg(OH)2 ) emulsions, ensuring a clean phase separation during extraction.

Procedure:

-

Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Dissolve 1-(methylsulfonyl)piperidin-4-one (17.7 g, 100 mmol) in anhydrous THF (150 mL) and cool the solution to 0 °C using an ice-water bath.

-

Add Methylmagnesium bromide (3.0 M in diethyl ether, 50 mL, 150 mmol) dropwise via the addition funnel over 45 minutes, maintaining the internal temperature below 5 °C.

-

Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 4 hours.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl (50 mL) at 0 °C.

-

Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na2SO4 , filter, and concentrate in vacuo to afford Intermediate 1 as a white solid. Use directly in the next step without further purification.

Step 2: Synthesis of N-(4-methyl-1-(methylsulfonyl)piperidin-4-yl)acetamide

-

Causality & Rationale: The Ritter reaction is highly sensitive to water during the carbocation formation phase. Concentrated sulfuric acid ( H2SO4 ) acts as both the catalyst and dehydrating agent. Acetonitrile serves a dual purpose as both the solvent and the nucleophile. The temperature is elevated to 60 °C to drive the formation of the sterically hindered tertiary nitrilium ion.

Procedure:

-

In a 250 mL round-bottom flask, suspend the crude 4-methyl-1-(methylsulfonyl)piperidin-4-ol (~17.5 g, 90 mmol) in anhydrous Acetonitrile (80 mL).

-

Cool the suspension to 0 °C.

-

Add concentrated H2SO4 (14.4 mL, 270 mmol) dropwise over 30 minutes. The solution will become homogeneous and slightly yellow.

-

Attach a reflux condenser and heat the reaction mixture to 60 °C for 6 hours.

-

Cool the mixture to room temperature and pour it over crushed ice (200 g).

-

Neutralize the acidic solution to pH 8 using 20% aqueous NaOH (careful: exothermic).

-

Extract the aqueous mixture with Dichloromethane (DCM) (3 x 150 mL). Dry the combined organic layers over Na2SO4 , filter, and concentrate in vacuo. Triturate the resulting solid with cold diethyl ether to yield Intermediate 2.

Step 3: Synthesis of 4-Methyl-1-(methylsulfonyl)piperidin-4-amine Hydrochloride

-

Causality & Rationale: Tertiary acetamides are notoriously resistant to hydrolysis due to steric shielding around the carbonyl carbon. Standard basic hydrolysis is often ineffective. Therefore, harsh acidic conditions (6M HCl at reflux) are required to force the equilibrium toward the primary amine. The product is isolated directly as the hydrochloride salt, which is highly crystalline and stable for long-term storage.

Procedure:

-

Charge a 250 mL round-bottom flask with N-(4-methyl-1-(methylsulfonyl)piperidin-4-yl)acetamide (~15.8 g, 67 mmol) and 6M aqueous HCl (100 mL).

-

Attach a reflux condenser and heat the mixture to a vigorous reflux (100-105 °C) for 18 hours.

-

Monitor the reaction via LC-MS to ensure complete consumption of the starting amide.

-

Once complete, cool the reaction to room temperature. Extract the aqueous layer once with DCM (50 mL) to remove any unreacted organic impurities (discard the DCM layer).

-

Concentrate the aqueous layer in vacuo to complete dryness.

-

Recrystallize the crude off-white solid from a mixture of hot Ethanol and Diethyl Ether to afford the pure target compound, 4-Methyl-1-(methylsulfonyl)piperidin-4-amine hydrochloride, as a white crystalline powder.

Analytical Characterization Standards

To validate the integrity of the synthesized product, the following analytical parameters should be met:

-

Appearance: White to off-white crystalline powder.

-

LC-MS (ESI+): Expected m/z for [M+H]+ is 193.1.

-

1H NMR (400 MHz, DMSO-d6): Expected characteristic peaks include a sharp singlet for the methylsulfonyl group ( δ ~2.85 ppm, 3H), a singlet for the C4-methyl group ( δ ~1.35 ppm, 3H), and broad exchangeable signals for the primary amine hydrochloride salt ( δ ~8.20 ppm, 3H).

References

Application Notes and Protocols for Cross-Coupling Reactions Involving 4-Piperidinamine, 4-methyl-1-(methylsulfonyl)-

Introduction

In the landscape of modern medicinal chemistry and drug development, the construction of carbon-nitrogen (C-N) bonds remains a cornerstone of molecular synthesis. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful and versatile methodology for the formation of these crucial linkages.[1][2][3] This guide provides detailed application notes and protocols for the use of 4-Piperidinamine, 4-methyl-1-(methylsulfonyl)-, a versatile secondary amine building block, in Buchwald-Hartwig amination reactions. This document is intended for researchers, scientists, and drug development professionals seeking to incorporate this valuable synthon into their synthetic strategies.

The sulfonamide moiety within 4-Piperidinamine, 4-methyl-1-(methylsulfonyl)- imparts specific electronic and steric properties that influence its reactivity in cross-coupling reactions. Understanding these nuances is critical for the rational design and optimization of synthetic protocols. This guide will delve into the mechanistic underpinnings of the Buchwald-Hartwig amination, provide a rationale for the selection of catalysts, ligands, bases, and solvents, and offer a detailed, step-by-step protocol for the successful N-arylation of this piperidinamine derivative.

Mechanistic Overview: The Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination reaction facilitates the formation of a C-N bond between an aryl or heteroaryl halide (or triflate) and an amine, catalyzed by a palladium complex.[3][4] The generally accepted catalytic cycle proceeds through a series of well-defined steps, as illustrated below. A thorough understanding of this cycle is paramount for troubleshooting and optimizing reaction conditions.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The key steps in the catalytic cycle are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.[3]

-

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.[4]

-

Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond of the product and regenerates the active Pd(0) catalyst.[3]

Core Components of the Reaction and Their Selection Rationale

The success of a Buchwald-Hartwig amination hinges on the judicious selection of several key components. For the coupling of 4-Piperidinamine, 4-methyl-1-(methylsulfonyl)-, the following considerations are crucial:

| Component | Recommended Options | Rationale and Key Considerations |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, Palladium Pre-catalysts (e.g., G3 Palladacycles) | Pd₂(dba)₃ and Pd(OAc)₂ are common and effective sources of the active Pd(0) catalyst.[4] Pre-catalysts offer improved air and moisture stability and can lead to more reproducible results.[5] |

| Ligand | Buchwald-type biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos), Josiphos-type ferrocenyl phosphine ligands | The choice of ligand is critical and often substrate-dependent.[6] Bulky, electron-rich phosphine ligands facilitate both the oxidative addition and reductive elimination steps.[5] For sterically hindered secondary amines like the topic compound, bulky ligands are generally preferred. |

| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄ | A strong, non-nucleophilic base is required for the deprotonation of the amine.[4] Sodium tert-butoxide is a common and effective choice. For sensitive substrates, milder carbonate or phosphate bases may be employed, though this may require higher reaction temperatures. |

| Solvent | Toluene, Dioxane, THF, tert-Butanol | The solvent must be anhydrous and deoxygenated to prevent catalyst deactivation. Toluene and dioxane are frequently used due to their ability to dissolve the various reaction components and their suitable boiling points for reactions requiring heating.[7] |

| Aryl Halide | Aryl bromides, Aryl chlorides, Aryl iodides, Aryl triflates | The reactivity of the aryl halide generally follows the order I > Br > OTf > Cl.[8] While aryl iodides are the most reactive, aryl bromides and chlorides are often more readily available and cost-effective. The choice of ligand is particularly important when using less reactive aryl chlorides. |

Detailed Experimental Protocol: N-Arylation of 4-Piperidinamine, 4-methyl-1-(methylsulfonyl)-

This protocol provides a general starting point for the Buchwald-Hartwig amination of 4-Piperidinamine, 4-methyl-1-(methylsulfonyl)- with an aryl bromide. Optimization of the reaction conditions, particularly the choice of ligand and temperature, may be necessary for specific substrates.

Sources

- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. hammer.purdue.edu [hammer.purdue.edu]

- 8. pubs.acs.org [pubs.acs.org]

amidation derivatization methods for 4-Piperidinamine, 4-methyl-1-(methylsulfonyl)-

Application Note: Advanced Amidation Derivatization Strategies for Sterically Hindered 4-Piperidinamine, 4-methyl-1-(methylsulfonyl)-

Executive Summary & Structural Analysis

The derivatization of 4-methyl-1-(methylsulfonyl)piperidin-4-amine (often supplied as its hydrochloride salt, CAS: 651056-77-8[1]) via amide bond formation presents a formidable synthetic challenge. While the N1-methylsulfonyl group effectively renders the piperidine nitrogen non-nucleophilic, the primary amine at the C4 position is α,α -disubstituted (attached directly to a tertiary carbon).

This severe steric crowding restricts the trajectory of nucleophilic attack on activated carbonyls. Standard coupling reagents (e.g., EDC/HOBt or DCC) typically fail or yield <30% conversion[2][3]. The slow rate of the bimolecular coupling step allows competing side reactions—such as N-acylurea rearrangement or active ester hydrolysis—to dominate the reaction pathway. To achieve quantitative yields, the electrophilicity of the carboxylic acid must be maximized while minimizing the steric bulk of the transition state.

Strategic Reagent Selection & Mechanistic Causality

Selecting the correct coupling reagent is not merely a matter of yield, but of understanding the transition state kinetics of hindered amines.

-

HATU / HOAt (Anchimeric Assistance): HATU generates a highly reactive OAt (7-azabenzotriazole) ester. Unlike standard OBt esters, the pyridine nitrogen of the HOAt leaving group provides anchimeric assistance. It acts as a localized base, hydrogen-bonding with the incoming hindered amine to pre-organize the transition state and accelerate nucleophilic attack[4][5].

-

T3P / NMI (Acyl-Transfer Catalysis): Propylphosphonic anhydride (T3P) is a process-friendly reagent that generates a mixed anhydride[6][7]. For sterically hindered amines, T3P alone is kinetically slow. However, adding N-methylimidazole (NMI) as an acyl-transfer catalyst forms a highly reactive N-acyl imidazolium intermediate, driving the reaction forward with zero racemization[8].

-

TCFH / NMI (The "Golden Combination"): This system generates an in situ N-acyl imidazolium salt that is exceptionally reactive toward low-nucleophilicity and sterically hindered amines, outperforming traditional uronium salts in extreme cases[9].

-

Acyl Fluorides (Steric Minimization): For the most recalcitrant couplings (e.g., when the carboxylic acid is also sterically hindered), generating an acyl fluoride in situ minimizes the steric radius of the electrophile. The C-F bond is highly susceptible to amine nucleophiles while resisting spontaneous hydrolysis[3].

Decision matrix for selecting amidation reagents based on substrate sterics and scale.

Causality-Driven Experimental Protocols

Protocol A: High-Efficiency Solution-Phase Amidation using HATU (Discovery Scale)

Mechanistic Warning: Uronium coupling reagents like HATU are not safe for one-pot in situ activation with hindered amines. If the amine is added simultaneously with HATU, the reagent will irreversibly react with the amine to form a tetramethylguanidine byproduct (guanidinylation)[10][11]. Pre-activation is mandatory.

Self-Validating Step (IPC): Before amine addition, quench a 5 µL reaction aliquot in 1 mL of methanol. Analyze via LC-MS to confirm the disappearance of the starting acid and the formation of the methyl ester (verifying successful OAt active ester formation).

Step-by-Step Methodology:

-

Dissolution: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Note: If the piperidinamine is supplied as an HCl salt, increase DIPEA to 4.0 equiv to liberate the free base later.

-

Pre-Activation: Cool the solution to 0 °C. Add HATU (1.1 equiv) portion-wise. Stir at 0 °C for 10 minutes[12].

-

Validation: Perform the LC-MS IPC check described above.

-

Coupling: Once the OAt ester is confirmed, add 4-methyl-1-(methylsulfonyl)piperidin-4-amine (1.2 equiv) dropwise as a solution in DMF.

-

Completion: Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor the disappearance of the OAt ester via LC-MS.

-

Workup: Dilute with EtOAc, wash sequentially with 5% LiCl (aq) (to remove DMF), 1N HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate[12].

HATU amidation workflow emphasizing pre-activation to prevent amine guanidinylation.

Protocol B: T3P/NMI-Mediated Amidation (Process & Scale-Up)

Mechanistic Rationale: For multi-gram synthesis, HATU is cost-prohibitive and presents explosion risks at scale. T3P is a non-toxic liquid that produces entirely water-soluble phosphate byproducts[6][13]. Because T3P alone reacts sluggishly with α,α -disubstituted amines, N-methylimidazole (NMI) is utilized to shuttle the acyl group rapidly[8].

Self-Validating Step (IPC): Monitor the reaction via HPLC. If the reaction stalls at <50% conversion, the intermediate is likely trapped as the mixed anhydride. Elevating the temperature to 60 °C provides the thermal kinetic energy required to overcome the steric clash during the tetrahedral intermediate formation.

Step-by-Step Methodology:

-

Setup: Charge a reactor with the carboxylic acid (1.0 equiv), 4-methyl-1-(methylsulfonyl)piperidin-4-amine (1.1 equiv), and NMI (3.0 equiv) in ethyl acetate (EtOAc) (0.5 M).

-

Coupling: Add T3P (50% w/w solution in EtOAc, 1.5 equiv) dropwise at room temperature to control mild exotherms[6].

-

Thermal Drive: Heat the mixture to 60 °C and stir for 12 hours.

-

Workup: Cool to room temperature. Wash the organic phase twice with water (removes NMI and propylphosphonic acid byproducts), once with 1N HCl, and once with brine. Concentrate to yield the highly pure amide[6][7].

Quantitative Data Summaries

Table 1: Comparison of Amidation Reagents for Sterically Hindered Amines

| Reagent System | Reactive Intermediate | Byproduct / Removal | Best Use Case | Typical Yield for Hindered Amines |

| EDC / HOBt | OBt Ester | Urea (Water soluble) | Unhindered primary amines | < 30% (Not Recommended) |

| HATU / DIPEA | OAt Ester (Anchimeric) | HOAt / Urea (Aqueous wash) | Discovery scale, complex acids | 75% – 95% |

| T3P / NMI | N-Acyl Imidazolium | Phosphates (Highly water soluble) | Process scale-up, green chemistry | 70% – 90% |

| TCFH / NMI | N-Acyl Imidazolium | Tetramethylurea (Aqueous wash) | Extreme steric hindrance | 85% – 98% |

| XtalFluor-E | Acyl Fluoride | Sulfite / Fluoride (Basic wash) | Dual-hindered substrates | 60% – 85% |

Table 2: Optimized Reaction Parameters for 4-Methyl-1-(methylsulfonyl)piperidin-4-amine

| Parameter | HATU Protocol | T3P Protocol | Causality / Rationale |

| Solvent | DMF or DMAc | EtOAc or 2-MeTHF | DMF stabilizes the polar transition state of the OAt ester; EtOAc allows for direct aqueous workup with T3P. |

| Base | DIPEA (3.0 - 4.0 eq) | NMI (3.0 eq) | DIPEA is non-nucleophilic, preventing side reactions. NMI actively participates as an acyl-transfer catalyst. |

| Temperature | 0 °C to RT | RT to 60 °C | HATU activation is highly exothermic and rapid; T3P requires thermal energy to overcome steric hindrance. |

| Order of Addition | Acid + Base → HATU → Amine | Acid + Amine + Base → T3P | Prevents guanidinylation with HATU; T3P does not react with amines, allowing safe one-pot addition. |

References

-

Organic & Biomolecular Chemistry (RSC): A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. URL:[Link]

-

Common Organic Chemistry: Amine to Amide Mechanism - HATU. URL:[Link]

-

Organic Process Research & Development (ACS): Stereochemical Aspects of T3P Amidations. URL:[Link]

-

AMRI (Curia): WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. URL:[Link] (Referenced via AMRI documentation)

-

Reddit (r/Chempros): HATU coupling - what's the best order? (Mechanistic insights on guanidinylation). URL:[Link]

-

Common Organic Chemistry: Amine to Amide Mechanism - T3P. URL:[Link]

Sources

- 1. CAS 651056-77-8: 4-Piperidinamina, 4-metil-1-(metilsulfoni… [cymitquimica.com]

- 2. chempep.com [chempep.com]

- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 4. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]

- 5. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 6. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 7. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]

- 10. Reddit - Please wait for verification [reddit.com]

- 11. youtube.com [youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]

Application Note & Protocol: A Framework for the In Vitro Characterization of Novel Piperidine-Based Chemical Entities

Introduction and Scientific Rationale

4-Piperidinamine, 4-methyl-1-(methylsulfonyl)- is a novel chemical entity featuring a piperidine scaffold. This structural motif is prevalent in a wide range of biologically active compounds and approved therapeutics, particularly as a core element in kinase inhibitors and other enzyme-targeted agents.[1][2][3] Given the lack of existing biological data for this specific compound, a systematic, tiered approach to in vitro characterization is required to elucidate its potential bioactivity, mechanism of action, and therapeutic relevance.

This document provides a comprehensive framework designed for the initial characterization of novel small molecules, using 4-Piperidinamine, 4-methyl-1-(methylsulfonyl)- as an exemplary case. The workflow is structured to maximize data generation while conserving compound material, beginning with fundamental physicochemical and safety assessments before proceeding to broad-based screening and more focused cellular assays. This strategy ensures that downstream, resource-intensive experiments are built upon a solid foundation of high-quality preliminary data.

Tier 1: Foundational Physicochemical & Cytotoxicity Profiling

Expertise & Experience: Before any biological screening, understanding a compound's fundamental properties is paramount. Poor solubility can lead to false negatives or artifactual results in biochemical and cell-based assays, while uncharacterized cytotoxicity can confound the interpretation of any observed biological effect.[4][5] This initial tier serves as a critical quality control gateway for the entire discovery cascade.

Physicochemical Property Analysis

The objective is to determine the aqueous solubility, lipophilicity (LogD), and chemical stability of the test compound. These parameters are crucial for designing subsequent assays and predicting in vivo behavior.[6][7]

Table 1: Key Physicochemical Parameters and Methodologies

| Parameter | Methodology | Rationale |

| Aqueous Solubility | Shake-Flask Method (Thermodynamic) | Determines the maximum concentration of the compound in an aqueous buffer (e.g., PBS, pH 7.4), which is critical for preparing accurate dosing solutions for all subsequent assays.[4] |

| Lipophilicity (LogD) | Octanol/Water Partition | LogD at pH 7.4 provides insight into a compound's ability to cross cellular membranes, a key factor for cell-based assay success and potential oral bioavailability.[7] |

| Chemical Stability | pH Stability Profile | Assesses compound integrity across a range of pH values (e.g., pH 3, 7.4, 9) over time, ensuring that the parent compound, not a degradant, is being tested.[8] |

Protocol: General Cytotoxicity Assessment

This protocol aims to establish the concentration at which the compound induces 50% cell death (CC50) in a non-cancerous cell line (e.g., HEK293 or primary fibroblasts) to define a non-toxic concentration window for subsequent cell-based functional assays.[9][10][11]

Methodology: MTT Cell Viability Assay [9][12]

-

Cell Seeding: Seed a non-cancerous human cell line (e.g., HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well and allow to adhere overnight.

-

Compound Treatment: Prepare a 10-point, 3-fold serial dilution of 4-Piperidinamine, 4-methyl-1-(methylsulfonyl)- in appropriate cell culture medium, starting from a top concentration of 100 µM. Include a vehicle-only control (e.g., 0.1% DMSO).

-

Incubation: Replace the medium in the cell plate with the compound dilutions and incubate for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[12]

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the resulting formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the CC50 value by fitting the data to a four-parameter logistic curve.

Tier 2: Broad Target Screening for Hypothesis Generation

Expertise & Experience: With foundational properties established, the next logical step is to screen the compound against a broad panel of biologically relevant targets to generate initial hypotheses about its mechanism of action. Given the prevalence of the piperidine scaffold in kinase inhibitors, a kinase panel screen is a high-priority starting point.[13][14]

Kinase Panel Screening

The objective is to identify potential kinase targets by screening the compound at a single, high concentration (e.g., 10 µM) against a diverse panel of protein kinases.

Methodology: ADP-Glo™ Universal Kinase Assay The ADP-Glo™ assay is a robust, luminescence-based method that measures the amount of ADP produced during a kinase reaction, making it universally applicable to nearly all kinases.[14][15][16]

Protocol: Single-Point Kinase Panel Screen

-

Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, and ATP at a concentration near its Km value.

-

Compound Addition: Add 4-Piperidinamine, 4-methyl-1-(methylsulfonyl)- to a final concentration of 10 µM. Include positive (known inhibitor) and negative (vehicle) controls.

-

Kinase Reaction: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Signal Generation: Add Kinase Detection Reagent to convert the ADP produced into ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes.

-

Luminescence Reading: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control.

Table 2: Example Data Presentation for Kinase Panel Screen

| Kinase Target | % Inhibition at 10 µM |

| Kinase A | 5% |

| Kinase B | 92% |

| Kinase C | 12% |

| Kinase D | 88% |

| ... | ... |

Tier 3: Hit Confirmation and Potency Determination

Expertise & Experience: A "hit" from the primary screen (typically >50-70% inhibition) must be validated. The next essential step is to determine the compound's potency by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).[13] This quantitative measure is fundamental for structure-activity relationship (SAR) studies and for prioritizing compounds for further development.

Protocol: IC50 Determination for "Hit" Kinases

This protocol uses the same assay format as the primary screen but with a full titration of the compound.

Methodology: Dose-Response using ADP-Glo™ Assay

-

Compound Dilution: Prepare an 11-point, 3-fold serial dilution of 4-Piperidinamine, 4-methyl-1-(methylsulfonyl)-, starting from a top concentration of 100 µM.

-

Assay Execution: Perform the ADP-Glo™ assay as described in Section 3.1, but using the full dilution series for the validated "hit" kinases (e.g., Kinase B and Kinase D from Table 2).

-

Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter variable slope equation to determine the IC50 value.

Table 3: Example IC50 Data for Confirmed Hits

| Kinase Target | IC50 (nM) |

| Kinase B | 75 |

| Kinase D | 1,200 |

Tier 4: Cellular Target Engagement & Functional Assays

Trustworthiness: A potent biochemical inhibitor must demonstrate activity in a more physiologically relevant context.[17][18][19] Cellular assays are a self-validating system; they confirm that the compound can cross the cell membrane, engage its intended target in the complex intracellular environment, and elicit a functional downstream response.

Rationale for Cellular Assays

The goal is to confirm that the biochemical activity observed translates into a cellular effect. This involves selecting a cell line where the target kinase is known to be active and plays a key role in a measurable signaling pathway. For this example, we assume "Kinase B" is a critical component of a cell proliferation pathway.

Protocol: Cellular Anti-Proliferation Assay

This assay measures the compound's ability to inhibit the proliferation of a cancer cell line dependent on the target kinase's activity.

Methodology: Crystal Violet Proliferation Assay [20]

-

Cell Seeding: Seed a cancer cell line known to be dependent on "Kinase B" (e.g., a specific lung or breast cancer line) into a 96-well plate and allow to adhere overnight.

-

Compound Treatment: Treat cells with a full dose-response curve of 4-Piperidinamine, 4-methyl-1-(methylsulfonyl)- for 72 hours. Ensure the top concentration is at least 100-fold higher than the biochemical IC50.

-

Cell Fixation: Gently wash the cells with PBS, then fix with 4% paraformaldehyde for 15 minutes.

-

Staining: Stain the fixed cells with 0.1% crystal violet solution for 20 minutes.

-

Washing and Solubilization: Wash away excess stain with water and allow the plate to dry. Solubilize the stain by adding a solubilizing agent (e.g., 10% acetic acid).

-

Absorbance Measurement: Read the absorbance at 590 nm.

-

Data Analysis: Calculate the anti-proliferative EC50 value by fitting the data to a four-parameter logistic curve.

Summary and Next Steps

This tiered framework provides a logical and efficient pathway for the initial in vitro characterization of 4-Piperidinamine, 4-methyl-1-(methylsulfonyl)-. Successful progression through these tiers—demonstrating good physicochemical properties, a clean cytotoxicity profile, potent and selective biochemical inhibition, and on-target cellular activity—would provide a strong rationale for advancing the compound into more complex studies, including mechanism of action deconvolution, selectivity profiling across broader target classes, and eventual in vivo efficacy and pharmacokinetic studies.

References

-

Pacific BioLabs. (n.d.). Physicochemical Properties. Retrieved from [Link]

-

Frontage Laboratories. (n.d.). Physicochemical Properties. Retrieved from [Link]

-

Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Retrieved from [Link]

-

Pharmaron. (n.d.). Physicochemical. Retrieved from [Link]

-

BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]

-

NJ Bio, Inc. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays. Retrieved from [Link]

-

Ruscito, A., et al. (2017). In Vitro Selection and Characterization of DNA Aptamers to a Small Molecule Target. Current protocols in chemical biology. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

-

Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

-

Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]

-

Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]

-

Antibodies.com. (2025, January 31). Cell-Based Assays Guide. Retrieved from [Link]

-

BellBrook Labs. (2025, July 3). What Is the Best Kinase Assay?. Retrieved from [Link]

-

Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

-

Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

-

Skwarczynska, M., et al. (2019). Comprehensive in vitro characterization of PD-L1 small molecule inhibitors. Scientific Reports. Retrieved from [Link]

-

Riss, T.L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. Retrieved from [Link]

-

Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. Retrieved from [Link]

-

Wang, Z., et al. (2019). Characterization of Novel Synthesized Small Molecular Compounds Against Non-Small Cell Lung Cancer. Technology in Cancer Research & Treatment. Retrieved from [Link]

-

Ambe, M. (n.d.). 4-Methyl-1-(methylsulfonyl)piperidin-4-amine hydrochloride. Retrieved from [Link]

-

Ruscito, A., et al. (2017). In Vitro Selection and Characterization of DNA Aptamers to a Small Molecule Target. Current protocols in chemical biology. Retrieved from [Link]

-

Al-Hourani, B. J., et al. (2026, January 27). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. MDPI. Retrieved from [Link]

-

He, X., et al. (2022). 4-Methyl-N-(Piperidin-1-Ylmethylene) Benzenesulfonamide (PMSA) Promotes Ferroptosis of Tumor Cells by Targeting the KEAP1-NRF2-GPX4 Axis. Frontiers in Pharmacology. Retrieved from [Link]

-

Desai, N. C., et al. (n.d.). Synthesis And Antimicrobial Activity Of Some New Thiazolidinones Containing N-Methyl Piperazine. Biosciences Biotechnology Research Asia. Retrieved from [Link]

-

Goel, K. K., et al. (n.d.). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Research Journal of Pharmacy and Technology. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (n.d.). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. Retrieved from [Link]

-